molecular formula C9H14F3NO3 B15134213 (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid

Cat. No.: B15134213
M. Wt: 241.21 g/mol
InChI Key: BXNBAZJAKYKNIE-LURJTMIESA-N
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Description

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid is a synthetic organic compound characterized by the presence of a trifluoropropanamido group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and 3,3,3-trifluoropropanamide.

    Amidation Reaction: The key step involves the amidation of 4-methylpentanoic acid with 3,3,3-trifluoropropanamide under controlled conditions. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The trifluoropropanamido group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the trifluoropropanamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (RNH2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanamido group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)butanoic acid
  • (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)hexanoic acid
  • (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)octanoic acid

Uniqueness

Compared to similar compounds, (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid is unique due to its specific chain length and the presence of the trifluoropropanamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

(2S)-4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid

InChI

InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t6-/m0/s1

InChI Key

BXNBAZJAKYKNIE-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F

Origin of Product

United States

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